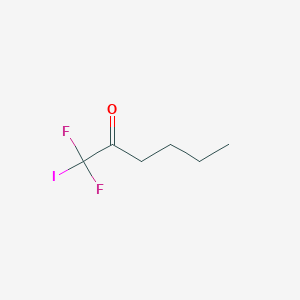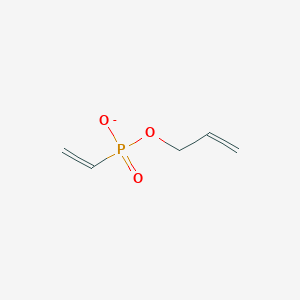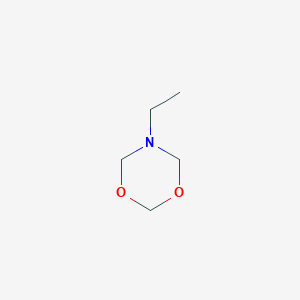![molecular formula C27H33NO B14262787 2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol CAS No. 150300-60-0](/img/structure/B14262787.png)
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize various products, including lubricant oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol typically involves the alkylation of phenol with isobutylene, catalyzed by aluminium phenoxide . The reaction conditions include a temperature of around 172°C and a pressure of 30 mmHg .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminium hydride are frequently used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Industry: Utilized in the stabilization of lubricant oils, fuels, and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are involved in various oxidative processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer.
Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.
Uniqueness
2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in stabilizing products under harsh conditions .
Propiedades
Número CAS |
150300-60-0 |
|---|---|
Fórmula molecular |
C27H33NO |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(N-phenylanilino)methyl]phenol |
InChI |
InChI=1S/C27H33NO/c1-26(2,3)23-17-20(18-24(25(23)29)27(4,5)6)19-28(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,29H,19H2,1-6H3 |
Clave InChI |
POJNSTQCNUJVMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


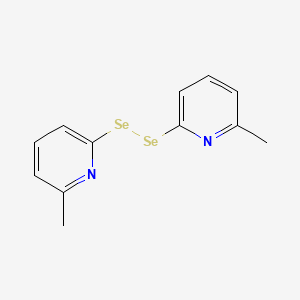
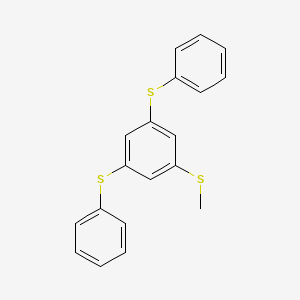
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

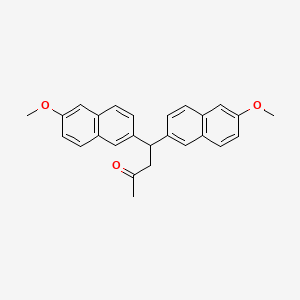

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

